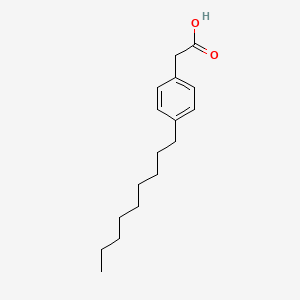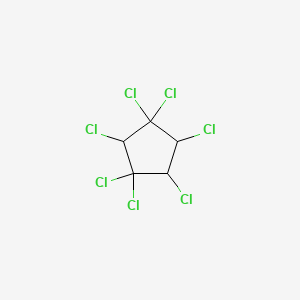![molecular formula C10H14 B14481288 Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- CAS No. 67892-64-2](/img/structure/B14481288.png)
Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]hept-2-ene, 6-ethenyl-2-methyl- is a bicyclic compound with a unique structure that includes a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method is the reaction of cyclopentadiene with a suitable alkene under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
- Bicyclo[2.2.1]hept-2-ene, 2-methyl-
- Norbornene
- Norbornadiene
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
67892-64-2 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
6-ethenyl-2-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-3-9-5-8-4-7(2)10(9)6-8/h3-4,8-10H,1,5-6H2,2H3 |
InChI Key |
DXXZSRMJEPCEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC(C1C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


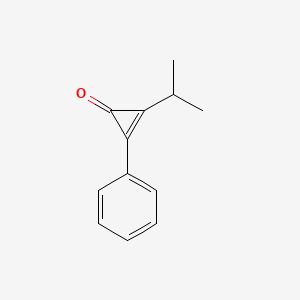
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
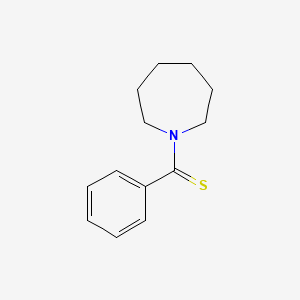
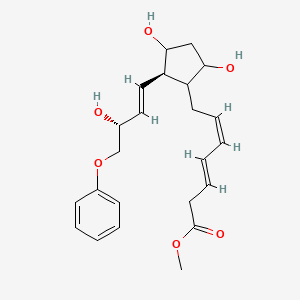
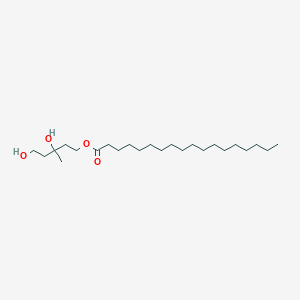
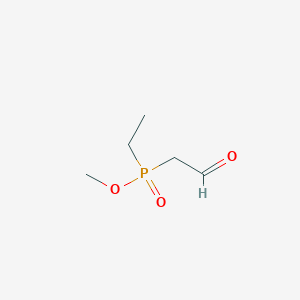
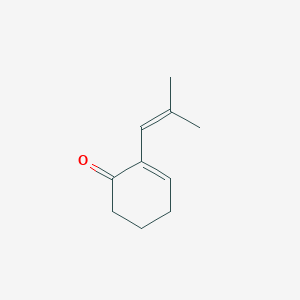
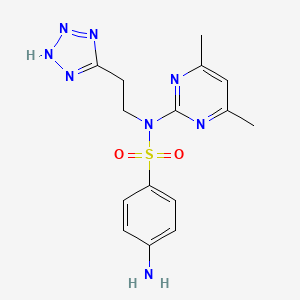
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)

